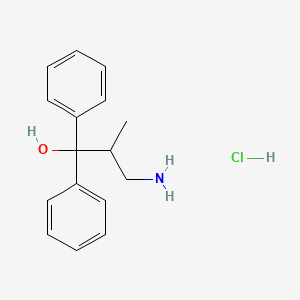

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride

Description

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is a synthetic organic compound characterized by a propanol backbone substituted with two phenyl groups at the 1-position, a methyl group at the 2-position, and an amino group at the 3-position, forming a hydrochloride salt. The hydrochloride salt form enhances solubility and stability, a common feature in pharmaceutical compounds such as memantine hydrochloride (Alzheimer’s therapy) and amitriptyline hydrochloride (antidepressant) .

Properties

CAS No. |

14185-07-0 |

|---|---|

Molecular Formula |

C16H20ClNO |

Molecular Weight |

277.79 g/mol |

IUPAC Name |

3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H |

InChI Key |

OGVDEACSYKRHQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |

Related CAS |

33860-73-0 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride generally involves multi-step organic reactions starting from suitable precursors such as benzophenone derivatives or 2-methyl-1,1-diphenylpropan-1-one. The key synthetic strategies include:

Reductive Amination:

The most common laboratory method involves the reductive amination of 2-methyl-1,1-diphenylpropan-1-one with ammonia or primary amines. This reaction is typically facilitated by reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the ketone group into an amino alcohol. The final product is then converted into the hydrochloride salt by treatment with hydrochloric acid (HCl).Catalytic Hydrogenation:

Another approach uses catalytic hydrogenation of 2-methyl-1,1-diphenylpropan-1-ol with ammonia in the presence of catalysts like palladium on carbon (Pd/C) under hydrogen gas. This method promotes the formation of the amino group via hydrogenation and amination simultaneously, often carried out in solvents such as ethanol or methanol.Nucleophilic Substitution and Condensation Reactions:

Alternative routes may involve nucleophilic substitution of halogenated intermediates or condensation reactions with amine sources to introduce the amino group, although these are less commonly reported for this compound.

Industrial Production Methods

In industrial-scale synthesis, the preparation of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is optimized for higher yield, purity, and efficiency. Key features include:

- Use of continuous flow reactors to maintain consistent reaction conditions and scalability.

- Employment of high-pressure hydrogenation systems with robust catalysts (e.g., Pd/C) to facilitate reductive amination.

- Advanced purification techniques such as recrystallization and chromatographic methods to ensure product purity suitable for pharmaceutical or research applications.

- Optimization of reaction parameters like temperature, pressure, solvent choice, and catalyst loading to maximize conversion and minimize by-products.

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 2-methyl-1,1-diphenylpropan-1-one | Ammonia or primary amine, NaBH4 or LiAlH4 | Room temperature to mild heating; inert atmosphere | High selectivity; relatively straightforward | Sensitive to moisture; requires careful handling of reducing agents |

| Catalytic Hydrogenation | 2-methyl-1,1-diphenylpropan-1-ol | Ammonia, Pd/C catalyst, H2 gas | Elevated pressure (up to several atm), ethanol/methanol solvent | Efficient; scalable to industrial levels | Requires high-pressure equipment; catalyst cost |

| Nucleophilic Substitution | Halogenated diphenylpropanol derivatives | Ammonia or amines | Variable; often reflux conditions | Versatile; can introduce various amines | Possible side reactions; lower yields reported |

| Industrial Continuous Flow | Same as lab-scale precursors | Pd/C catalyst, H2 gas | Controlled temperature and pressure in flow reactors | High throughput; consistent quality | High capital investment; complex setup |

Extensive Research Discoveries and Insights

Mechanistic Understanding:

The reductive amination mechanism involves the formation of an imine intermediate between the ketone and ammonia/amine, which is subsequently reduced to the amine. The presence of bulky diphenyl groups influences the steric environment, affecting reaction rates and selectivity.Catalyst Role:

Palladium on carbon catalysts are favored for hydrogenation due to their high activity and selectivity. Catalyst choice and reaction conditions significantly impact the yield and purity of the hydrochloride salt.Purification and Salt Formation:

Conversion to the hydrochloride salt enhances the compound’s stability and solubility, facilitating its isolation and handling. Recrystallization from suitable solvents is commonly employed to obtain high-purity material.Applications Driving Synthesis Optimization: Due to its role in neuropharmacological research and potential therapeutic applications, there is ongoing interest in improving synthetic efficiency and scalability. The compound’s interaction with biological targets is influenced by the amino and phenyl groups, necessitating precise control over stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions. Its structure allows it to participate in reactions such as reductive amination and substitution, leading to the formation of a variety of derivatives.

Reagent in Organic Reactions

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is employed as a reagent in several organic reactions. Its unique functional groups enable it to facilitate reactions that are essential for synthesizing pharmaceuticals and specialty chemicals.

Biological Research Applications

Potential Biological Activities

Research into the biological activities of this compound has revealed its potential effects on cellular processes and enzyme functions. Studies have indicated that it may influence specific biological targets, making it an interesting candidate for further exploration in pharmacology.

Mechanism of Action

The mechanism of action involves interactions with molecular targets, where the amino group can form hydrogen bonds with biological molecules. The phenyl groups may interact with hydrophobic regions within proteins or cell membranes, potentially altering their activity.

Medical Applications

Therapeutic Potential

Ongoing research is focused on exploring the therapeutic applications of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride. Its properties make it a candidate for drug development, particularly in creating new treatments for various conditions.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used as an intermediate in the synthesis of other chemicals. Its role is vital in producing specialty chemicals that find applications in various sectors, including pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Building block for complex molecules; reagent in organic reactions |

| Biological Research | Study of cellular processes; potential effects on enzymes |

| Medical Applications | Development of new drugs; therapeutic potential |

| Industrial Use | Intermediate for specialty chemicals production |

Case Studies

-

Synthesis of Pharmaceutical Compounds

A study demonstrated the use of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride as a precursor in synthesizing novel pharmaceutical agents. The compound's ability to undergo selective reactions allowed for the efficient production of targeted drugs with improved efficacy. -

Biological Activity Assessment

Research conducted on the compound's effects on specific enzyme activities showed promising results. The study highlighted its potential as an enzyme modulator, suggesting that it could be used to develop new therapeutic strategies targeting metabolic pathways. -

Industrial Scale Production

An industrial case study focused on optimizing the synthesis process of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride for large-scale production. Advanced purification techniques were employed to ensure high yield and purity, demonstrating its viability for commercial applications.

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural, physicochemical, and pharmacological differences between 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride and related compounds:

Key Comparative Insights

Structural Variations: Phenyl vs. Heterocyclic Substitution: Unlike memantine’s adamantane core or tetracycline’s tetracyclic system, 1,1-diphenyl-2-methyl-3-aminopropanol features a simpler propanol backbone with bulky aromatic substituents. This may influence receptor binding kinetics compared to tricyclic antidepressants like amitriptyline .

Pharmacological Profiles: CNS Activity: Memantine and amitriptyline hydrochloride target NMDA and monoamine transporters, respectively. The diphenyl-methyl-aminopropanol structure may exhibit distinct receptor selectivity due to steric hindrance from the phenyl groups . Antimicrobial vs. Neurological Use: Tetracycline hydrochloride’s antibacterial mechanism contrasts sharply with amino-propanol derivatives, highlighting the role of molecular topology in divergent therapeutic applications .

Safety and Stability: Hydrochloride salts generally improve bioavailability but may introduce toxicity risks (e.g., tetracycline’s hepatotoxicity and dental discoloration ). The methyl and phenyl groups in 1,1-diphenyl-2-methyl-3-aminopropanol could enhance metabolic stability compared to smaller analogs like chlorphenoxamine .

Q & A

Q. What are the recommended synthesis routes for 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride, and how can intermediates be stabilized during the process?

The synthesis of structurally similar aminopropanol derivatives often involves multi-step reactions with careful handling of intermediates. For example, aminochloropropane derivatives are prone to instability due to reactive functional groups (e.g., amine and hydroxyl groups in proximity). A common approach includes:

- Step 1 : Condensation of diphenylacetaldehyde with methylamine to form a Schiff base.

- Step 2 : Reduction using NaBH4 or catalytic hydrogenation to yield the aminopropanol backbone.

- Step 3 : Hydrochloride salt formation via HCl gas or concentrated HCl in anhydrous ethanol .

To stabilize intermediates, inert atmospheres (N2 or Ar) and low-temperature conditions (0–5°C) are critical. Derivatives with tertiary amines (e.g., dimethylamino groups) may require protective groups like phthalimide to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC with UV detection (λ = 254 nm) for purity assessment, using a C18 column and mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v).

- <sup>1</sup>H NMR (DMSO-d6): Expected signals include aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and hydroxyl/amine protons (broad peaks at δ 2.5–4.0 ppm).

- Mass spectrometry (ESI+) : Look for [M+H]<sup>+</sup> at m/z 316.2 (calculated for C16H20ClNO).

Impurity profiling should reference pharmacopeial standards, such as EP/JP guidelines for related amino alcohol hydrochlorides .

Q. What are the stability considerations for long-term storage of this compound?

- Storage : Keep in airtight, amber vials under desiccant (silica gel) at –20°C to prevent hygroscopic degradation.

- Decomposition risks : Exposure to light or moisture can lead to oxidation of the hydroxyl group or hydrolysis of the amine hydrochloride. Accelerated stability studies (40°C/75% RH for 6 months) are recommended to establish shelf-life .

Advanced Research Questions

Q. How do stereochemical variations (R/S configurations) impact the compound’s pharmacological activity?

For chiral aminopropanol derivatives, enantiomeric purity is critical. For example, (R)-isomers of similar compounds show higher receptor binding affinity due to spatial alignment with target sites (e.g., adrenergic receptors). Researchers should:

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities or assay conditions. Mitigation steps include:

- Reproducibility checks : Validate assays using reference standards (e.g., LGC Limited’s certified materials) .

- Impurity profiling : Quantify by-products like 1,3-diphenylpropanone (oxidation product) using GC-MS. Even 0.5% impurities can skew IC50 results .

- Buffer optimization : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions, as protonation states affect receptor interactions .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- DoE (Design of Experiments) : Vary parameters like temperature, solvent (e.g., THF vs. acetonitrile), and catalyst loading (e.g., Pd/C for hydrogenation).

- Kinetic studies : Monitor reaction progress via inline FTIR to identify rate-limiting steps. For example, slow imine formation in Step 1 may require elevated temperatures (50–60°C) .

- Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) to isolate the hydrochloride salt with ≥85% recovery .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.